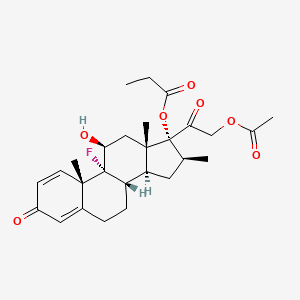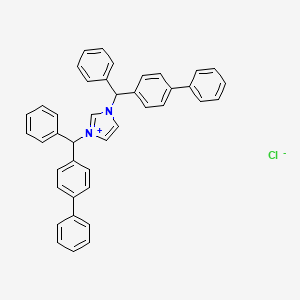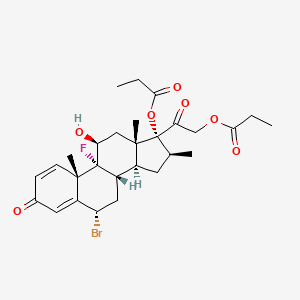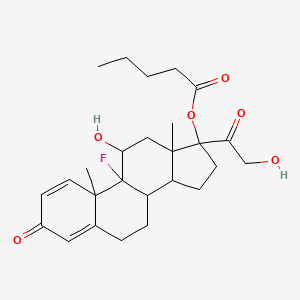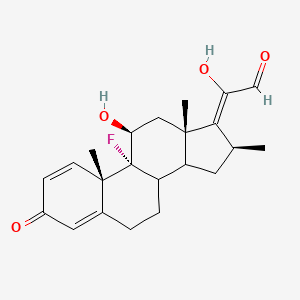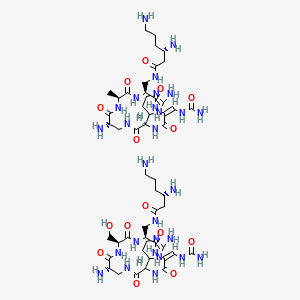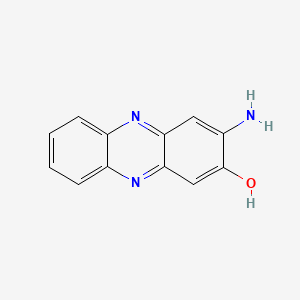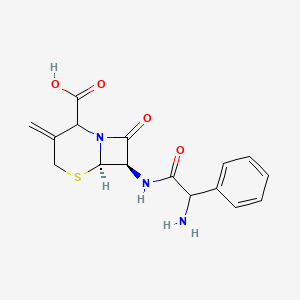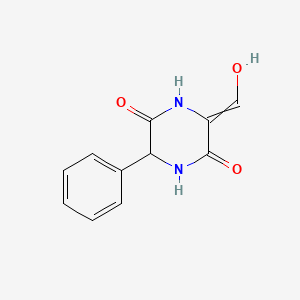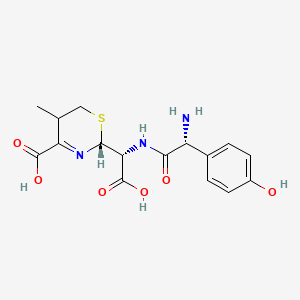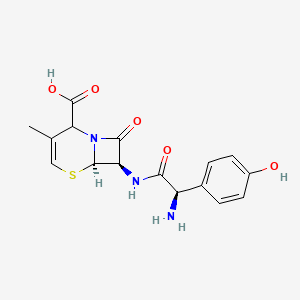
Ceftibuten Related Impurity 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftibuten Related Impurity 6 is a chemical compound associated with the antibiotic ceftibuten, a third-generation cephalosporin. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of pharmaceutical products.
Vorbereitungsmethoden
The synthesis of Ceftibuten Related Impurity 6 involves multiple steps, including acylation, condensation, and hydrolysis. Two primary methods are used for the synthesis of the 7β side chain of ceftibuten:
Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate by acylation, condensation, and hydrolysis.
Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate by condensation, Weiss-Titin reaction, and hydrolysis.
Analyse Chemischer Reaktionen
Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ceftibuten Related Impurity 6 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for ceftibuten and its impurities.
Quality Control: It is used in quality control processes to ensure the purity and efficacy of ceftibuten products.
Stability Studies: It is used in stability studies to assess the shelf life and stability of ceftibuten products.
Genotoxic Potential Assessment: It is used to identify unknown impurities and assess their genotoxic potential.
Wirkmechanismus
Ceftibuten Related Impurity 6, like ceftibuten, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more penicillin-binding proteins (PBPs), which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the cessation of cell wall biosynthesis, ultimately causing bacterial cell lysis due to the activity of cell wall autolysis enzymes .
Vergleich Mit ähnlichen Verbindungen
Ceftibuten Related Impurity 6 can be compared with other cephalosporin-related impurities, such as:
Ceftibuten Related Impurity 1: This impurity has a different molecular structure and may exhibit different chemical properties.
Ceftibuten Related Impurity 3: This impurity also differs in its molecular structure and chemical properties.
Ceftibuten Related Impurity 4: Similar to the other impurities, it has unique chemical properties and potential effects.
This compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation.
Eigenschaften
CAS-Nummer |
57028-71-4 |
|---|---|
Molekularformel |
C20H18N2O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1 |
InChI-Schlüssel |
ODKAYLSZYDIQRV-HFLHWUEFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


